molecular formula C22H28O14 B2953938 (1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid CAS No. 1629852-63-6

(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid

Cat. No.: B2953938
CAS No.: 1629852-63-6
M. Wt: 516.452
InChI Key: ABXYVNGLNANCOI-UWHOEMSYSA-N
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Description

(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C22H28O14 and its molecular weight is 516.452. The purity is usually 95%.
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Biological Activity

The compound (1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid , also known as 3-O-p-Coumaroylquinic acid , is a polyphenolic compound derived from various plant sources. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Molecular Structure

The molecular formula of the compound is C16H18O8C_{16}H_{18}O_{8}, with a molecular weight of approximately 338.31 g/mol. The compound features multiple hydroxyl groups and a cyclohexane structure that contribute to its biological activity.

PropertyValue
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Boiling Point613.2 ± 55.0 °C (Predicted)
Density1.55 ± 0.1 g/cm³ (Predicted)
pKa3.90 ± 0.50 (Predicted)

Antioxidant Activity

Research indicates that This compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to its multiple hydroxyl groups.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation markers in various studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has been particularly effective against certain strains of bacteria and fungi:

PathogenActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective inhibition

Antidiabetic Potential

There is emerging evidence suggesting that this compound may help in managing diabetes by improving insulin sensitivity and glucose metabolism. Its polyphenolic structure is believed to play a crucial role in these effects.

Study 1: Antioxidant and Anti-inflammatory Properties

In a study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the antioxidant capacity of various polyphenols including (1R,3S,4S,5S)-1,3,4-Trihydroxy-5 . The study found that it significantly reduced oxidative stress markers in vitro and in vivo models of inflammation .

Study 2: Antimicrobial Efficacy

A recent investigation published in Frontiers in Microbiology assessed the antimicrobial efficacy of several phenolic compounds against pathogenic bacteria. The results indicated that (1R,3S,4S,5S)-1,3,4-Trihydroxy-5 exhibited notable activity against multidrug-resistant strains of bacteria .

Study 3: Antidiabetic Effects

Research conducted at a university laboratory highlighted the potential antidiabetic effects of this compound in diabetic rat models. The study reported improved glycemic control and enhanced insulin sensitivity following administration of the compound .

Properties

IUPAC Name

(1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYVNGLNANCOI-UWHOEMSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)OC3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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